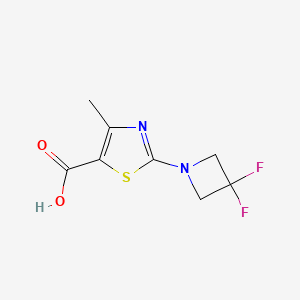
2-(3,3-Difluoroazetidin-1-YL)-4-methylthiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Difluoroazetidin-1-YL)-4-methylthiazole-5-carboxylic acid is a synthetic compound that belongs to the family of azetidine-2-carboxylic acids This compound is characterized by the presence of a difluoroazetidine ring, a thiazole ring, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Difluoroazetidin-1-YL)-4-methylthiazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the difluoroazetidine ring and the thiazole ring, followed by the introduction of the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(3,3-Difluoroazetidin-1-YL)-4-methylthiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3,3-Difluoroazetidin-1-YL)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoroazetidine ring and thiazole ring are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The carboxylic acid group may also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
- 2-(3,3-Difluoroazetidin-1-yl)acetic acid
- 2-(3,3-Difluoroazetidin-1-yl)butanoic acid
Comparison: Compared to similar compounds, 2-(3,3-Difluoroazetidin-1-YL)-4-methylthiazole-5-carboxylic acid is unique due to the presence of both the thiazole ring and the carboxylic acid group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H8F2N2O2S |
|---|---|
Molekulargewicht |
234.23 g/mol |
IUPAC-Name |
2-(3,3-difluoroazetidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H8F2N2O2S/c1-4-5(6(13)14)15-7(11-4)12-2-8(9,10)3-12/h2-3H2,1H3,(H,13,14) |
InChI-Schlüssel |
AEVHGONELPLINO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)N2CC(C2)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032684.png)
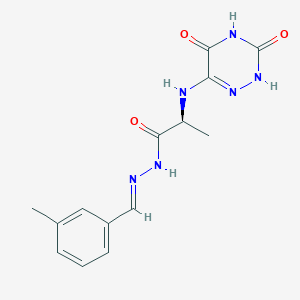
![4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid](/img/structure/B13032692.png)
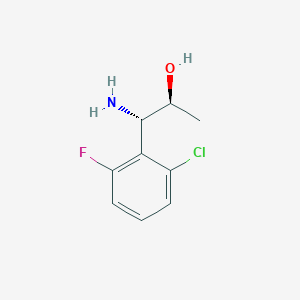
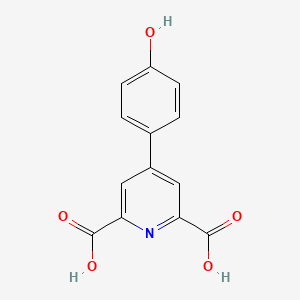

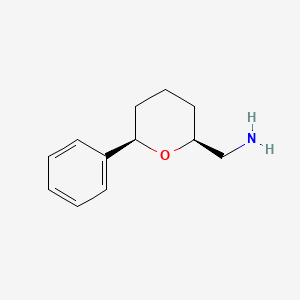
![6-Methylbenzo[e][1,2,4]triazine-3-carboxylicacid](/img/structure/B13032713.png)
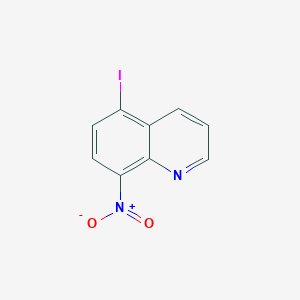
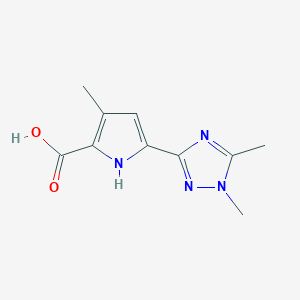


![7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13032738.png)

